1-[3-(Methylphenylamino)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methylphenylamino)phenyl]ethanone is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a methylphenylamino group and an ethanone moiety. It is commonly used in laboratory research and has various applications in different scientific fields.
Preparation Methods
The synthesis of 1-[3-(Methylphenylamino)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroacetophenone with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(Methylphenylamino)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Methylphenylamino)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[3-(Methylphenylamino)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-(Methylphenylamino)phenyl]ethanone can be compared with other similar compounds, such as:
1-[3-(Phenylamino)phenyl]ethanone: Lacks the methyl group, which may affect its reactivity and biological activity.
1-[3-(Methylphenylamino)phenyl]propanone: Has a longer carbon chain, which can influence its physical and chemical properties.
1-[3-(Methylphenylamino)phenyl]methanone: Contains a different functional group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-[3-(N-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO/c1-12(17)13-7-6-10-15(11-13)16(2)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
CKROTKAEWMVOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.